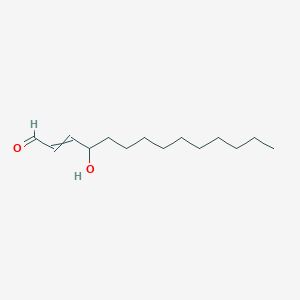

4-Hydroxytetradec-2-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxytetradec-2-enal (4-HNE) is a lipid peroxidation product that is produced when unsaturated fatty acids react with free radicals. It is a highly reactive aldehyde that can cause damage to cellular components, including proteins, DNA, and lipids. Despite its harmful effects, 4-HNE has been found to play a role in various physiological and pathological processes. In

Wirkmechanismus

The mechanism of action of 4-Hydroxytetradec-2-enal involves its ability to react with various cellular components, including proteins, DNA, and lipids. It can form adducts with proteins, leading to changes in their structure and function. It can also induce DNA damage and lipid peroxidation, leading to cellular dysfunction and death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-Hydroxytetradec-2-enal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxytetradec-2-enal has been found to play a role in cellular signaling and regulation of gene expression. At higher concentrations, it can induce oxidative stress and damage to cellular components, leading to cell death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various cellular processes, including inflammation, apoptosis, and autophagy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Hydroxytetradec-2-enal in lab experiments include its ability to induce oxidative stress and damage to cellular components, which can be useful for studying various diseases and cellular processes. In addition, 4-Hydroxytetradec-2-enal can be easily synthesized and is relatively stable. However, there are also limitations to using 4-Hydroxytetradec-2-enal, including its potential toxicity and the need for careful handling and storage. In addition, the effects of 4-Hydroxytetradec-2-enal can be highly dependent on the experimental conditions, including the concentration and duration of exposure.

Zukünftige Richtungen

For research on 4-Hydroxytetradec-2-enal include further exploration of its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, there is a need for more studies on the mechanisms of action of 4-Hydroxytetradec-2-enal and its interactions with cellular components. Furthermore, there is a need for the development of more specific and sensitive biomarkers for oxidative stress, including those that can detect 4-Hydroxytetradec-2-enal adducts in vivo. Finally, there is a need for the development of new therapeutic strategies that can target the harmful effects of 4-Hydroxytetradec-2-enal while preserving its beneficial effects.

Conclusion:

In conclusion, 4-Hydroxytetradec-2-enal is a lipid peroxidation product that plays a complex role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-Hydroxytetradec-2-enal is needed to fully understand its role in health and disease and to develop new therapeutic strategies.

Synthesemethoden

The synthesis of 4-Hydroxytetradec-2-enal can be achieved through the oxidation of linoleic acid or arachidonic acid. This can be done using various methods, including enzymatic oxidation, chemical oxidation, and photooxidation. Enzymatic oxidation is achieved by exposing the fatty acid to lipoxygenases, which convert them into hydroperoxides that can then be further oxidized to 4-Hydroxytetradec-2-enal. Chemical oxidation involves the use of reactive oxygen species, such as hydrogen peroxide or tert-butyl hydroperoxide, to oxidize the fatty acid. Photooxidation involves the use of light to initiate the oxidation process.

Wissenschaftliche Forschungsanwendungen

4-Hydroxytetradec-2-enal has been extensively studied in the context of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been found to play a role in inflammation, apoptosis, and cellular signaling pathways. In addition, 4-Hydroxytetradec-2-enal has been used as a biomarker for oxidative stress in various tissues and fluids, including blood, urine, and cerebrospinal fluid.

Eigenschaften

CAS-Nummer |

112147-38-3 |

|---|---|

Produktname |

4-Hydroxytetradec-2-enal |

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

4-hydroxytetradec-2-enal |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3 |

InChI-Schlüssel |

JBGYIHOCGKFGSV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C=CC=O)O |

Kanonische SMILES |

CCCCCCCCCCC(C=CC=O)O |

Synonyme |

(E)-4-hydroxytetradec-2-enal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)